4'-Chlorochalcone
CAS No.: 956-02-5
Cat. No.: VC4135475
Molecular Formula: C15H11ClO
Molecular Weight: 242.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956-02-5 |
|---|---|
| Molecular Formula | C15H11ClO |
| Molecular Weight | 242.7 g/mol |
| IUPAC Name | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ |
| Standard InChI Key | HIINIOLNGCQCSM-WDZFZDKYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)Cl |
| SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
4'-Chlorochalcone belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridging two aromatic rings. The chlorine atom at the 4'-position induces electronic effects that enhance reactivity and intermolecular interactions. X-ray diffraction studies confirm its monoclinic crystal system (space group ) and trans-configuration, which optimizes conjugation across the enone system . The planar structure facilitates π-π stacking, contributing to its solid-state stability and optical properties.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 242.7 g/mol | |
| Melting Point | 97–100°C | |
| Crystal System | Monoclinic () | |
| Density | 1.1255 g/cm³ |
Synthesis via Aldol Condensation
The compound is synthesized through Claisen-Schmidt aldol condensation between 4-chlorobenzaldehyde and acetophenone under basic conditions :
Reaction optimization studies emphasize the role of base strength and solvent polarity in achieving yields exceeding 80%. Post-synthesis purification via recrystallization ensures high purity (>98%), as validated by HPLC and NMR .
Pharmacological Applications
Acetylcholinesterase Inhibition for Alzheimer’s Disease
4'-Chlorochalcone derivatives exhibit potent AChE inhibition, a critical mechanism for alleviating cognitive decline in Alzheimer’s patients. Tertiary amine derivatives (e.g., compound 4l) demonstrate exceptional selectivity (667-fold for AChE over butyrylcholinesterase) and IC values of 0.17 ± 0.06 µM, surpassing donepezil, a clinical standard . Molecular docking reveals dual binding to AChE’s catalytic and peripheral anionic sites, preventing β-amyloid aggregation .
Table 2: AChE Inhibition Profiles of Select Derivatives
| Compound | IC (µM) | Selectivity (AChE/BuChE) |
|---|---|---|
| 4l | 0.17 ± 0.06 | 667.2 |
| 4a | 1.42 ± 0.11 | 45.3 |
| 4d | 0.89 ± 0.09 | 112.7 |
Antibacterial and Antioxidant Activities
Preliminary assays indicate broad-spectrum antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), attributed to membrane disruption via hydrophobic interactions . Antioxidant potential, measured via DPPH radical scavenging, shows moderate activity (EC: 78 µM), suggesting utility in oxidative stress mitigation .
Physicochemical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
-NMR (400 MHz, CDCl) reveals distinct proton environments:
-
Trans-vinylic protons: δ 7.77 (d, Hz, 1H) and δ 7.52 (d, Hz, 1H) .
-
Aromatic protons: δ 7.45–7.85 (m, 9H), with para-substituted chlorine deshielding adjacent protons .
X-ray Diffraction and Vibrational Spectroscopy
Single-crystal X-ray analysis confirms a dihedral angle of 8.2° between aromatic rings, enhancing conjugation. FT-IR spectra show characteristic bands:
Optoelectronic and Nonlinear Optical Properties
Photophysical Behavior
The D-π-A architecture of 2,4,5-trimethoxy-4'-chlorochalcone (2,4,5TMCC) enables a narrow bandgap (2.8 eV) and intense photoluminescence at 540 nm, suitable for green OLEDs . Time-dependent DFT calculations align with experimental UV-Vis spectra, showing a λ at 398 nm .
Table 3: Optoelectronic Parameters of 2,4,5TMCC
| Parameter | Value |
|---|---|
| Bandgap | 2.8 eV |
| Emission λ | 540 nm |
| First Hyperpolarizability | 136 × urea (0.372 × 10 esu) |
Thermal Stability
Differential scanning calorimetry (DSC) confirms stability up to 149°C, critical for device fabrication . Degradation initiates via cleavage of the enone bond, as evidenced by TGA mass loss at 250°C .
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